Cas no 18097-67-1 (21H-Biline-8,12-dipropanoicacid,18-ethenyl-3-ethylidene-1,2,3,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-,(2R,3E,16R)-)

21H-Biline-8,12-dipropanoicacid,18-ethenyl-3-ethylidene-1,2,3,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-,(2R,3E,16R)- structure
18097-67-1 structure
Product name:21H-Biline-8,12-dipropanoicacid,18-ethenyl-3-ethylidene-1,2,3,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-,(2R,3E,16R)-
CAS No:18097-67-1
MF:C33H38N4O6
MW:586.678028583527
CID:207754
PubChem ID:6443764

21H-Biline-8,12-dipropanoicacid,18-ethenyl-3-ethylidene-1,2,3,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-,(2R,3E,16R)- Chemical and Physical Properties

Names and Identifiers

    • 21H-Biline-8,12-dipropanoicacid,18-ethenyl-3-ethylidene-1,2,3,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-,(2R,3E,16R)-
    • 3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methyl
    • phycoerythrobilin
    • 3-[2-[(E)-[(5E)-3-(2-carboxyethyl)-5-[[(3Z)-3-ethylidene-4-methyl-5-oxo-pyrrol-2-yl]methylene]-4-methyl-pyrrol-2-ylidene]methyl]-4-methyl-5-[(3-methyl-5-oxo-4-vinyl-1,2-dihydropyrrol-2-yl)methyl]-1H-pyrrol-3-yl]propanoic acid
    • XP177354
    • 18097-67-1
    • 21H-Biline-8,12-dipropanoic acid, 18-ethenyl-3-ethylidene-1,2,3,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E,16R)-
    • UNII-G4JN6A95WG
    • G4JN6A95WG
    • 3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid
    • Q3381827
    • Inchi: InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14-,29-15-
    • InChI Key: GLWKVDXAQHCAIO-SKMQTNIUSA-N
    • SMILES: OC(CCC1C(C)=C(CC2NC(=O)C(C=C)=C2C)NC=1/C=C1\N/C(=C\C2=NC(=O)C(C)/C/2=C/C)/C(C)=C\1CCC(=O)O)=O

Computed Properties

  • Exact Mass: 586.279135
  • Monoisotopic Mass: 586.279135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 11
  • Complexity: 1430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 161

Experimental Properties

  • Density: 1.31
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.639

21H-Biline-8,12-dipropanoicacid,18-ethenyl-3-ethylidene-1,2,3,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-,(2R,3E,16R)- Related Literature

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